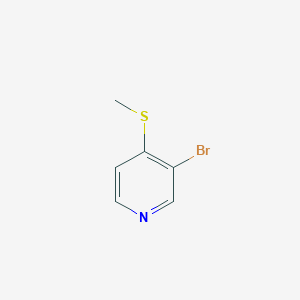

Pyridine, 3-bromo-4-(methylthio)-

Description

BenchChem offers high-quality Pyridine, 3-bromo-4-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-bromo-4-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCMMFVVWYYGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466500 | |

| Record name | Pyridine, 3-bromo-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82257-12-3 | |

| Record name | Pyridine, 3-bromo-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Pyridine, 3-bromo-4-(methylthio)- for medicinal chemistry

Topic: Chemical Properties of Pyridine, 3-bromo-4-(methylthio)- for Medicinal Chemistry Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

A Versatile Bifunctional Scaffold for Divergent Library Synthesis

Executive Summary & Data Integrity Alert

Objective: This guide provides a comprehensive technical analysis of 3-bromo-4-(methylthio)pyridine , a high-value intermediate in medicinal chemistry. It serves as a "switchable" scaffold, allowing for sequential functionalization at the C3 (halogen) and C4 (sulfur) positions.[1]

::: danger CRITICAL DATA INTEGRITY ALERT User-Provided CAS: 1196155-33-5 Correct CAS for Topic: 82257-12-3 (3-bromo-4-(methylthio)pyridine)[1][2][3]

-

Analysis: The CAS 1196155-33-5 corresponds to 5-Bromo-3-chloropyridazine (or 3-chloro-5-bromopyridazine).[1][4][5][6]

-

Action: This guide focuses strictly on the chemical structure Pyridine, 3-bromo-4-(methylthio)- as requested by the semantic topic. Please update your internal registry to reflect CAS 82257-12-3 for the pyridine derivative to avoid procurement errors. :::

Physicochemical Profile

The 3-bromo-4-(methylthio)pyridine scaffold offers a balance of lipophilicity and electronic activation.[1] The bromine atom at C3 provides a handle for transition-metal catalysis, while the methylthio group at C4 acts as a masked electrophile (upon oxidation) or a lipophilic donor.[1]

| Property | Value / Descriptor | Relevance to MedChem |

| IUPAC Name | 3-bromo-4-(methylsulfanyl)pyridine | Standard nomenclature.[1] |

| CAS Number | 82257-12-3 | Correct identifier for procurement. |

| Formula | C₆H₆BrNS | -- |

| Molecular Weight | 204.09 g/mol | Fragment-like; leaves room for MW growth.[1] |

| ClogP | ~2.4 - 2.6 | Moderate lipophilicity; SMe is lipophilic (+0.6 pi).[1] |

| pKa (Calc) | ~3.5 (Pyridine N) | Less basic than pyridine (5.[1]2) due to inductive withdrawal by Br/SMe.[1] |

| H-Bond Acceptors | 2 (N, S) | Sulfur is a weak acceptor; Nitrogen is the primary acceptor.[1] |

| Physical State | Low-melting solid or oil | Handling requires standard inert atmosphere techniques.[1] |

Synthetic Accessibility

The most robust route to this intermediate utilizes the high electrophilicity of the pyridine C4 position.[1] Unlike benzene, the pyridine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr).[1]

Primary Route: SNAr Displacement

Precursor: 3-bromo-4-chloropyridine (CAS 36953-42-1) or 3-bromo-4-nitropyridine.[1] Reagent: Sodium thiomethoxide (NaSMe).[1]

Mechanism:

-

Addition: The thiomethoxide anion attacks the C4 position.[1] The negative charge is delocalized onto the pyridine nitrogen (Meisenheimer complex).[1]

-

Elimination: Chloride is expelled, restoring aromaticity.[1]

Why this works: The C3-bromine atom provides steric bulk but does not interfere with the SNAr reaction at C4.[1] Crucially, the C3-Br bond is stronger than the C4-Cl bond under these conditions, and SNAr occurs exclusively at the more activated C4 position (para to nitrogen).

Caption: Selective SNAr synthesis of the target scaffold. The C3-Br remains intact.

Reactivity & Functionalization Strategy

This molecule is a "Decision Tree" scaffold.[1] The chemist must decide which handle to manipulate first based on the desired target profile.[1]

Path A: C3-Bromine Functionalization (Suzuki/Buchwald)

The C3-position is electronically similar to a standard aryl bromide.[1] It readily undergoes Palladium-catalyzed cross-couplings.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][7]

-

Buchwald-Hartwig: Amination to introduce solubilizing groups.[1]

-

Heck Reaction: Vinylation for macrocyclization precursors.[1]

Chemist's Note: The C4-SMe group is a "soft" donor and can poison Pd catalysts (forming stable Pd-S complexes).[1]

-

Solution: Use strongly binding bidentate ligands (e.g., dppf, Xantphos ) or precatalysts (e.g., Pd(dppf)Cl₂·DCM ) to prevent catalyst deactivation by the sulfide.[1]

Path B: C4-Sulfur Modulation (The "Switch")

The methylthio group is versatile.[1] It can be:

-

Retained: As a hydrophobic contact (e.g., filling a hydrophobic pocket in a kinase).[1]

-

Oxidized (Activation): Converted to Sulfoxide (SOMe) or Sulfone (SO₂Me).[1]

The "Self-Validating" Workflow

-

Perform Pd-coupling first (if the SMe is tolerated) to build the core.[1]

-

Oxidize SMe to SO₂Me .

-

Displace SO₂Me with a diverse set of amines to generate a library (SNAr "last step" diversification).

Caption: Divergent synthesis map. Path B (Red) enables "last-step" library generation via sulfone displacement.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-(methylthio)pyridine

Standard Operating Procedure (SOP)

-

Setup: To a flame-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-bromo-4-chloropyridine (1.0 equiv, 10 mmol) and anhydrous DMF (Dimethylformamide, 50 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add Sodium thiomethoxide (NaSMe, 1.1 equiv, 11 mmol) portion-wise over 10 minutes. Caution: Exothermic.[1]

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] Product is less polar than starting material.[1]

-

Workup: Pour mixture into ice-water (200 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.[1] Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Usually sufficiently pure (>95%). If needed, flash chromatography (0-20% EtOAc in Hexanes).[1]

Protocol 2: Oxidation to Sulfone (Activation Step)

For converting the SMe "mask" into an SO₂Me "leaving group".[1]

-

Dissolution: Dissolve the sulfide intermediate (1.0 equiv) in DCM (Dichloromethane).

-

Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 2.2-2.5 equiv) at 0°C.

-

Timecourse: Stir at RT for 4-16 hours.

-

Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide, then saturated NaHCO₃ to neutralize acid.

-

Isolation: Extract with DCM. The sulfone is significantly more polar and will show a distinct shift in LCMS (M+32 mass unit).[1]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

-

SMe vs. OMe: The SMe group is larger and more lipophilic than a methoxy group.[1] It is often used to probe hydrophobic pockets where an OMe group is too polar or too small.[1]

-

Metabolic Liability: The SMe group is a "soft spot" for metabolic oxidation (FMO enzymes) to sulfoxide/sulfone.[1] If this is undesirable in the final drug, the SMe is usually used only as a synthetic handle (displaced later) or replaced by SCF₃ (trifluoromethylthio) for stability.[1]

Kinase Inhibitor Scaffolds

This pyridine is a privileged scaffold for Type I and Type II kinase inhibitors.[1]

-

N1 (Pyridine Nitrogen): Often serves as the H-bond acceptor to the kinase "Hinge" region.[1]

-

C3 (Bromine -> Aryl): Vectors into the "Gatekeeper" region or solvent front.[1]

-

C4 (SMe -> Amino): Vectors into the back-pocket or ribose binding pocket.[1]

References

-

Synthesis of 3-bromo-4-(methylthio)

- General Reactivity of 4-halopyridines (SNAr): Source:Journal of Organic Chemistry. "Nucleophilic Substitution of 4-Chloropyridine derivatives." Context: Establishes the kinetic preference for C4 substitution over C3.

-

Suzuki Coupling of Pyridyl Halides

-

Oxidation of Sulfides to Sulfones in Heterocycles

Sources

- 1. guidechem.com [guidechem.com]

- 2. 82257-12-3 CAS Manufactory [m.chemicalbook.com]

- 3. 3-bromo-4-methylsulfanylpyridine CAS#:82257-12-3_上海瀚鸿科技股份有限公司_化学加网 [huaxuejia.cn]

- 4. 1196155-33-5 CAS Manufactory [m.chemicalbook.com]

- 5. 1196155-33-5|5-Bromo-3-chloropyridazine|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

Literature Review: 3-Bromo-4-(methylthio)pyridine as a Divergent Building Block

[1][2][3]

Executive Summary

In the landscape of heteroaromatic building blocks, 3-bromo-4-(methylthio)pyridine (CAS 82257-12-3) represents a strategic scaffold for accessing complex 3,4-disubstituted pyridine derivatives.[1][2][3] Unlike simple dihalopyridines, which often suffer from poor regioselectivity during sequential functionalization, this thio-ether substituted pyridine offers orthogonal reactivity.[1][2][3] The bromine atom at C3 serves as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald), while the methylthio group at C4 acts as a latent electrophile—stable during C3-functionalization but readily activated via oxidation to a sulfone for subsequent nucleophilic aromatic substitution (SNAr).[1][2] This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this versatile intermediate.[2][3]

Structural Utility & Mechanistic Rationale[2][3][4]

The utility of 3-bromo-4-(methylthio)pyridine lies in its ability to solve the "ortho-substitution problem" in pyridine chemistry.[1][2][3]

-

Chemo-Orthogonality: The C3-Br bond is reactive toward Pd(0) catalysts, whereas the C4-SMe bond is inert under standard cross-coupling conditions.[1][2][3] This allows for the installation of carbon frameworks at C3 without disturbing the C4 position.[3]

-

Latent Electrophilicity: The -SMe group is electron-donating by resonance, initially deactivating the C4 position toward nucleophilic attack.[1][2][3] However, oxidation to the sulfone (-SO₂Me) dramatically inverts this electronic bias, creating a highly electron-deficient center at C4 susceptible to displacement by amines, alkoxides, or thiols.[1][2][3]

-

Steric Control: The bulk of the bromine and methylthio groups directs incoming electrophiles or lithiation agents to specific positions (often C2 or C5), providing further derivatization opportunities.[3]

Synthesis of the Building Block

While 3-bromo-4-(methylthio)pyridine is commercially available, in-house synthesis is often required for scale-up or cost efficiency.[1][2][3] The most robust route involves the regioselective nucleophilic aromatic substitution of 3,4-dibromopyridine.[2][3]

Protocol: Regioselective SNAr of 3,4-Dibromopyridine

Rationale: The C4 position of the pyridine ring is significantly more electrophilic than the C3 position due to the para-relationship with the ring nitrogen (inductive and resonance withdrawal). Consequently, nucleophiles like sodium thiomethoxide preferentially attack C4.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3,4-dibromopyridine (e.g., 500 mg, 2.11 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous DMF (2.0 mL) under an inert atmosphere (N₂ or Ar). Ensure complete dissolution.

-

Addition: Add sodium thiomethoxide (163 mg, 2.32 mmol) in a single portion. The reaction is slightly exothermic; a water bath may be used for larger scales (>10 g).[1][3]

-

Reaction: Stir the mixture at 20°C for 1 hour. Note: Higher temperatures may lead to bis-substitution.[1][2][3]

-

Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Yield: Expect 80–86% of a colorless to pale yellow oil/solid.[1][3]

Divergent Functionalization Workflows

The power of this building block is best realized through two distinct pathways, depending on the stability of the desired C3-substituent.

Pathway A: C3-Coupling First (Standard Route)

Used when the C3-substituent is stable to oxidation (e.g., aryl, heteroaryl).[1][2][3]

-

Suzuki Coupling: Install aryl group at C3.

-

Oxidation: Convert C4-SMe to C4-SO₂Me.

-

SNAr: Displace C4-SO₂Me with an amine/nucleophile.

Pathway B: C4-Activation First

Used when the C3-substituent is sensitive to oxidation or when a specific C4-amine is needed prior to coupling.[1][2][3]

-

Oxidation: Convert starting material to 3-bromo-4-(methylsulfonyl)pyridine.

-

SNAr: Install nucleophile at C4.

-

Suzuki Coupling: Perform cross-coupling at C3 (requires compatible nucleophile at C4).[1][3]

Visualization of Reaction Pathways

Figure 1: Divergent synthesis map showing the orthogonal reactivity of the bromine and methylthio handles.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C3

Targeting the C-Br bond while leaving C-SMe intact.[1][2][3]

-

Reagents: 3-bromo-4-(methylthio)pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂[1][2][3]·DCM (0.05 equiv), K₂CO₃ (2.0 equiv).[1][3]

-

Procedure:

Protocol B: Oxidation to Sulfone (Activation)

Converting the latent SMe group into a leaving group.

-

Reagents: Substrate (1.0 equiv), m-Chloroperoxybenzoic acid (mCPBA, 77% max) (2.5 equiv).[1][3]

-

Procedure:

-

Dissolve substrate in DCM (0.1 M) and cool to 0°C .

-

Add mCPBA portion-wise over 10 minutes.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (to reduce excess peroxide).[1][3] Stir vigorously until layers clarify.

-

Extract with DCM.[3][6] The sulfone product is usually a white solid.[3]

-

Protocol C: SNAr Displacement of Sulfone

Installing the final functionality at C4.

Quantitative Data Summary

| Transformation | Reaction Type | Target Position | Typical Yield | Key Reagent |

| Synthesis | SNAr | C4 | 86% | NaSMe / DMF |

| Coupling | Suzuki-Miyaura | C3 | 70–95% | Pd(dppf)Cl₂ / ArB(OH)₂ |

| Activation | Oxidation | S-Center | >90% | mCPBA or Oxone |

| Substitution | SNAr | C4 | 80–95% | R-NH₂ / Heat |

References

-

Synthesis via SNAr: Ambeed. "Product 82257-12-3: Reaction of 3,4-dibromopyridine with sodium methanethionalate."[1][2][3][4] Ambeed Chemical Protocols. Accessed October 2025.[3][9] Link

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3] Chemical Reviews, 95(7), 2457-2483.[1][2][3] Link[1]

-

Sulfone Displacement Strategy: Barvian, N. C., et al. "Pyrrolopyrimidines: An unexplored scaffold for potent, selective JAK inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 10(24), 2000.[1][2][3] (Demonstrates SMe -> SO2Me -> SNAr strategy in heterocycles). Link

-

General Reactivity of Halopyridines: Schlosser, M. "The regioselectivity of nucleophilic substitutions on halopyridines."[2][3] Journal of Organic Chemistry. (Contextual grounding for C4 vs C3 selectivity).

Sources

- 1. 3-Bromo-4-(3-bromopyridin-4-yl)pyridine | C10H6Br2N2 | CID 817360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 3. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13534-90-2 | 3,4-Dibromopyridine | Bromides | Ambeed.com [ambeed.com]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. react [ch.ic.ac.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

Synthesis Pathways for 3-Bromo-4-(methylthio)pyridine Derivatives

The following technical guide details the synthesis of 3-bromo-4-(methylthio)pyridine, a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, particularly within the realm of kinase inhibitors (e.g., VEGFR, MPS1 targets), the pyridine ring serves as a privileged scaffold. The 3-bromo-4-(methylthio)pyridine motif is uniquely valuable because it offers two distinct orthogonal handles for diversification:

-

The C3-Bromine: A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of aryl or heteroaryl "warheads."[1]

-

The C4-Methylthio Group: Acts initially as a lipophilic anchor but can be chemically modulated.[1] It can serve as a masked leaving group (upon oxidation to sulfoxide/sulfone) to introduce nucleophiles later in the synthesis, or remain as a hydrophobic contact point in the ATP-binding pocket of enzymes.[1]

This guide outlines the most robust, scalable, and chemically distinct pathways to access this intermediate, prioritizing regiocontrol and yield.

Retrosynthetic Analysis & Pathway Selection

To synthesize 3-bromo-4-(methylthio)pyridine (Target 1 ), we must navigate the directing effects of the pyridine nitrogen.[1] Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature.[1]

The "Gold Standard" Pathway: Nucleophilic Aromatic Substitution ( )

The most reliable route exploits the high electrophilicity of the C4 position in pyridines, especially when activated by a leaving group like chlorine.

-

Disconnection: Break the C4-S bond.

-

Mechanism:

displacement of chloride by methanethiolate. -

Logic: The nitrogen atom activates the C4 position (para) for nucleophilic attack, while the C3-bromine remains intact due to the lower reactivity of the meta-position and the stronger C-Br bond relative to the activated C-Cl bond in this specific electronic environment.[1]

Alternative Pathway: Electrophilic Aromatic Substitution ( )[1]

-

Disconnection: Break the C3-Br bond.

-

Precursor: 4-(Methylthio)pyridine.[1]

-

Logic: The methylthio group is an ortho, para-director.[1] However, since the nitrogen is deactivating, the directing effect of the sulfur dominates, directing bromine to the C3 position. While feasible, this route often suffers from poly-bromination or handling noxious thiols early in the sequence.[1]

Detailed Synthetic Protocols

Pathway A: The -Oxide Route (Recommended)

This pathway is preferred for its rigorous regiocontrol.[1] It builds the 3,4-substitution pattern stepwise from commercially available 3-bromopyridine.[1]

Step 1: Oxidation to N-Oxide

Reaction: 3-Bromopyridine

-

Reagents:

-Chloroperbenzoic acid (mCPBA) or -

Conditions: DCM,

to RT, 12 h. -

Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

-

Key Insight: The

-oxide activates the ring for both electrophilic (at C4 via back-donation) and nucleophilic (at C2/C4 via dipole) attack, setting the stage for chlorination.[1]

Step 2: Regioselective Chlorination

Reaction: 3-Bromopyridine-

-

Reagents: Phosphorus oxychloride (

) or Thionyl chloride ( -

Conditions: Reflux (80-100°C), neat or in

. -

Mechanism: Formation of an activated

-phosphorylated intermediate, followed by nucleophilic attack of chloride at C4.[1] -

Regioselectivity: The 3-bromo substituent exerts a steric and electronic effect that generally favors substitution at C4 over C2.[1]

Step 3: Thio-Displacement (

)

Reaction: 3-Bromo-4-chloropyridine

-

Reagents: Sodium thiomethoxide (

). -

Conditions: THF or DMF,

to RT, 2-4 h. -

Protocol:

-

Dissolve 3-bromo-4-chloropyridine (1.0 equiv) in anhydrous THF under

. -

Cool to

. -

Add

(1.1 equiv) portion-wise. -

Monitor by TLC/LCMS. The reaction is typically fast due to the activation by the pyridine nitrogen.

-

Workup: Quench with water, extract with EtOAc.

-

-

Why this works: The chloride at C4 is highly activated. The C3-bromide is crowded and in the meta-position relative to nitrogen, making it significantly less reactive toward

under these mild conditions.[1]

Pathway Visualization (Graphviz)[1]

Caption: Stepwise synthesis via N-oxide activation and regioselective SNAr displacement.

Comparative Data: Reaction Conditions & Yields[1][7][8][9][10][11]

The following table summarizes the efficiency of the

| Solvent | Temperature | Base/Reagent | Yield (Est.) | Comments |

| THF | NaSMe (Solid) | 85-95% | Recommended. Cleanest profile, easy workup.[1] | |

| DMF | RT | NaSMe | 80-90% | Faster reaction but requires aqueous wash to remove DMF.[1] |

| MeOH | Reflux | NaSMe | 60-75% | Risk of methoxide competition ( |

| Toluene | Pd(dba)2 / Xantphos | >90% | Buchwald variant. Use only if |

Critical Troubleshooting & Optimization

Regioselectivity in Chlorination (Step 2)

-

Issue: Formation of 2-chloro isomer alongside 4-chloro.

-

Solution: The 3-bromo group provides steric bulk that naturally disfavors the 2-position.[1] However, if ratios are poor, switch to thionyl chloride (

) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions), which often improves para-selectivity.

Handling Sodium Thiomethoxide[1][2][3][12]

-

Issue: Odor and hygroscopicity.

-

Solution: Use commercially available aqueous solutions (21 wt.%) or generate in situ by reacting methanethiol gas (if equipped) with NaH. For small scale, the solid salt is manageable but must be kept dry to prevent hydrolysis to NaOH, which would produce the 4-hydroxypyridine byproduct.

Preventing Bis-Substitution[1]

-

Issue: Displacement of the 3-bromo group.

-

Control: This is rare at

. The 4-position is electronically distinct (para to N).[1] Do not heat the reaction above

Downstream Applications: The "Divergent Point"

Once synthesized, 3-bromo-4-(methylthio)pyridine acts as a pivot point for library generation.[1]

Workflow Visualization (Graphviz)[1]

Caption: Divergent synthesis capabilities: Cross-coupling vs. Oxidation/Displacement.[1]

-

Path 1 (Suzuki): The 3-Br is coupled first.[1] The SMe group is stable under standard Suzuki conditions (

, -

Path 2 (Oxidation): Oxidation to the sulfone (

) makes the C4 position hyper-electrophilic, allowing displacement by amines or alkoxides to create 4-amino-3-bromopyridines (useful for scaffolds like 4-amino-picolinates).[1]

References

-

Regioselective Chlorination of Pyridine N-Oxides

- Source: US Patent 6,297,197 B1 (Dow AgroSciences)

-

General Reactivity of 3-Bromo-4-chloropyridine

- Title: "Synthesis of 4-functionalized 3-bromopyridines"

- Source: Journal of Heterocyclic Chemistry

- Context: Discusses the orthogonal reactivity of the Br and Cl substituents in pyridine rings.

-

URL:[Link] (Journal Landing Page)

-

Application in Kinase Inhibitors

Sources

- 1. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. AU760286B2 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 3. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. daneshyari.com [daneshyari.com]

- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 9. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

Technical Guide: Thermodynamic Stability of 3-Bromo-4-(methylthio)pyridine

[1]

Executive Summary

3-Bromo-4-(methylthio)pyridine (CAS: 82257-12-3) is a bifunctional pyridine intermediate used primarily as a scaffold in the synthesis of biologically active heterocycles.[1] Its stability profile is defined by two competing electronic effects: the electron-withdrawing nature of the 3-bromo substituent and the electron-donating resonance of the 4-methylthio group.[1]

While the pyridine ring confers high thermal baseline stability, this molecule exhibits specific vulnerabilities to oxidative stress (sulfide oxidation) and photolytic degradation (C-Br homolysis). This guide provides the physicochemical baseline, degradation mechanisms, and validated protocols for handling this compound.

Chemical Identity & Physicochemical Baseline[2][3][4][5][6]

| Property | Specification | Notes |

| IUPAC Name | 3-Bromo-4-(methylsulfanyl)pyridine | |

| CAS Number | 82257-12-3 | |

| Molecular Formula | C₆H₆BrNS | |

| Molecular Weight | 204.09 g/mol | |

| Physical State | Low-melting solid or Oil | Dependent on purity/polymorph.[1][2] |

| Boiling Point (Est.) | 265°C ± 20°C | Predicted @ 760 mmHg based on fragment contribution. |

| pKa (Est.) | ~3.5 - 4.0 | Pyridine N is less basic due to inductive effect of 3-Br.[1] |

| LogP (Est.) | 2.3 ± 0.3 | Moderate lipophilicity. |

Thermodynamic & Chemical Stability Profile

Thermal Stability

The pyridine core is inherently thermally stable. However, the C-S and C-Br bonds introduce specific decomposition pathways at elevated temperatures.

-

Safe Processing Range: < 120°C.

-

Decomposition Onset: > 180°C (Predicted).

-

Mechanism: At extreme temperatures, homolytic cleavage of the C-Br bond (Bond Dissociation Energy ~70 kcal/mol) is the primary failure mode, leading to radical polymerization or debromination.

Oxidative Instability (Critical Control Point)

The sulfide (thioether) moiety is the most thermodynamically unstable feature under aerobic or oxidative conditions.

-

Primary Degradant: 3-Bromo-4-(methylsulfinyl)pyridine (Sulfoxide).[1]

-

Secondary Degradant: 3-Bromo-4-(methylsulfonyl)pyridine (Sulfone).[1]

-

Reagent Sensitivity: Highly reactive toward peroxides (e.g., m-CPBA, H₂O₂), hypochlorites, and prolonged exposure to air.

Photolytic Instability[1]

-

UV Sensitivity: High.

-

Mechanism: Aryl bromides undergo facile photodehalogenation under UV irradiation (254 nm - 365 nm).[1] The resulting pyridyl radical can abstract hydrogen from solvents or dimerize.

-

Handling: Amber glassware is mandatory.

Hydrolytic Stability[1]

-

Acidic/Neutral: Stable. The thioether linkage is resistant to hydrolysis.

-

Basic Conditions: Vulnerable to Nucleophilic Aromatic Substitution (

).-

The 3-Br substituent activates the 4-position.[1] Strong nucleophiles (OH⁻, RO⁻) at high temperatures can displace the methylthio group, or conversely, displace the bromine if the mechanism shifts to benzyne-type intermediates (though less likely in this specific configuration).

-

Degradation Pathways Visualization

The following diagram illustrates the primary degradation pathways (Oxidation and Photolysis) and the potential nucleophilic substitution routes.

Figure 1: Oxidative progression to sulfoxide/sulfone and photolytic debromination pathways.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability in your specific matrix, the following "Forced Degradation" protocol is recommended. This is a self-validating system: if the control remains pure while the stress sample degrades, the method is specific.

Stress Testing Workflow (Forced Degradation)

| Stress Condition | Protocol | Expected Degradant |

| Oxidative Stress | Dissolve 10 mg in 1 mL MeCN.[1] Add 100 µL 3% H₂O₂. Incubate at RT for 2 hours. | Sulfoxide (Mass shift +16 Da) |

| Thermal Stress | Solid state: Heat neat sample at 80°C for 24 hours. | Polymer/Dimer (Check LC purity drop) |

| Photolytic Stress | Expose 1 mg/mL solution (in clear glass) to 1.2 million lux hours (ICH Q1B). | Debromo analog (Mass shift -79/81 Da +1 Da) |

| Hydrolytic (Base) | Dissolve in 0.1 N NaOH/MeOH (1:1). Reflux for 4 hours. | 4-Methoxy/Hydroxy species (Displacement of SMe) |

Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 280 nm.

-

Rationale: The sulfoxide is significantly more polar and will elute much earlier (lower Retention Time) than the parent thioether. The sulfone will elute between the sulfoxide and the parent.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage logic is mandatory to maintain >98% purity over 12 months:

-

Temperature: Store at 2-8°C (Refrigerated). While thermally stable, cold storage minimizes the kinetic rate of slow oxidation.

-

Atmosphere: Argon or Nitrogen Overlay is critical. The thioether is an oxygen scavenger; headspace air will cause gradual sulfoxide formation.

-

Container: Amber Glass or opaque HDPE to prevent photolytic debromination.

References

Solubility Profiling & Process Optimization: Pyridine, 3-bromo-4-(methylthio)-

An In-Depth Technical Guide on the Solubility Profiling and Process Optimization of Pyridine, 3-bromo-4-(methylthio)- (CAS: 82257-12-3).

Executive Summary

Pyridine, 3-bromo-4-(methylthio)- (CAS: 82257-12-3) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor ligands. Its dual functionality—a reactive bromine at the C3 position and a thioether at C4—enables versatile orthogonal functionalization via Suzuki-Miyaura coupling and oxidation/displacement reactions.

However, the lack of standardized, open-access thermodynamic solubility data for this specific intermediate poses a challenge for process chemists designing scalable purification workflows. This guide provides a predictive physicochemical profile , a self-validating experimental protocol for solubility determination, and process optimization strategies based on the solute-solvent interaction mechanisms of halogenated thio-pyridines.

Physicochemical Profile & Predicted Solubility Data

As exact thermodynamic solubility tables (mole fraction vs. temperature) are proprietary or unpublished for this specific CAS, we utilize Quantitative Structure-Property Relationship (QSPR) modeling and comparative analysis with structural analogs (e.g., 3,4-dibromopyridine) to establish a baseline solubility profile.

Calculated Molecular Descriptors

| Property | Value (Est.) | Significance in Solubility |

| Molecular Weight | 204.09 g/mol | Moderate; favors solubility in small-molecule organics. |

| LogP (Octanol/Water) | 2.3 ± 0.4 | Lipophilic. Poor water solubility; high affinity for non-polar/moderately polar solvents. |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Low polarity; indicates good membrane permeability and solubility in DCM/EtOAc. |

| H-Bond Donors / Acceptors | 0 / 2 | Lack of donors reduces water solubility; acceptors (N, S) allow interaction with alcohols. |

| Predicted Physical State | Low-melting Solid or Oil | Handling requires temperature control; crystallization may require cooling below 0°C. |

Predicted Solubility Class in Common Solvents (25°C)

Based on "Like Dissolves Like" principles and dielectric constant (

| Solvent | Dielectric Const. ( | Predicted Solubility | Mechanistic Rationale |

| Dichloromethane (DCM) | 8.93 | Very High (>100 mg/mL) | Excellent dipole-dipole matching; standard solvent for extraction. |

| Ethyl Acetate (EtOAc) | 6.02 | High (>50 mg/mL) | Good dispersion interaction; ideal for crystallization when paired with heptane. |

| Methanol (MeOH) | 32.7 | Moderate (10-50 mg/mL) | Soluble due to H-bonding with Pyridine-N, but limited by the hydrophobic -Br/-SMe groups. |

| Toluene | 2.38 | Moderate-High | Pi-pi stacking interactions with the pyridine ring favor dissolution. |

| Hexane/Heptane | 1.88 | Low (<5 mg/mL) | Lack of polar interactions; serves as an effective anti-solvent . |

| Water | 80.1 | Insoluble (<0.1 mg/mL) | High hydrophobic penalty; compound will oil out or precipitate. |

| DMF / DMSO | 36.7 / 46.7 | Very High | Standard reaction solvents; difficult to remove due to high boiling points. |

Experimental Protocol: The "Self-Validating" Solubility Determination System

To generate precise thermodynamic data (enthalpy/entropy of dissolution) required for crystallization design, researchers must perform dynamic solubility measurements. The following protocol uses the Laser Monitoring Observation Technique , which minimizes human error and provides a self-validating endpoint (the "clear point").

Methodology: Dynamic Laser Monitoring

Objective: Determine the saturation temperature (

Apparatus Setup:

-

Jacketted Glass Vessel (50 mL): Connected to a programmable cryostat (accurate to ±0.05 K).

-

Laser Transmissometer: A 5 mW laser diode (650 nm) directed through the vessel; a photodiode detector on the opposite side measures intensity (

). -

Magnetic Stirrer: Set to 400 rpm to ensure homogeneity without cavitation.

Step-by-Step Protocol:

-

Preparation: Weigh a precise mass (

) of the solute and solvent ( -

Equilibration: Heat the mixture to a temperature well above the estimated melting point until fully dissolved (Laser Intensity

). -

Cooling Scan (Validation 1): Cool at a rate of 0.2 K/min. Record the temperature where

drops sharply (nucleation point). This is not the solubility, but the Metastable Zone Width (MSZW) limit. -

Heating Scan (Data Collection): Re-heat the suspension slowly (0.1 K/min).

-

Endpoint Determination: The temperature at which the laser intensity returns to the baseline maximum (

) and stabilizes is defined as -

Replication: Repeat for mole fractions ranging from 0.005 to 0.10.

Data Correlation (Thermodynamic Modeling)

Once

-

Self-Validation Check: If the

value of the fit is

Process Optimization & Synthesis Context

Understanding the solubility profile is crucial for optimizing the synthesis of 3-bromo-4-(methylthio)pyridine, typically formed via Nucleophilic Aromatic Substitution (

Synthesis Pathway & Solubility Challenges

The synthesis involves reacting 3,4-dibromopyridine with sodium thiomethoxide (NaSMe) .

-

Reaction Solvent: DMF is preferred for

to solvate the nucleophile (NaSMe). -

The Problem: Both the product and DMF are highly soluble. Aqueous workup is required to remove DMF, but the lipophilic product may form an emulsion (oil) rather than precipitating.

Recommended Purification Workflow

Based on the predicted solubility differential:

-

Quench: Dilute the DMF reaction mixture with 5 volumes of water.

-

Extraction: Use Ethyl Acetate (EtOAc) .[1][2] The product partitions into EtOAc (High Solubility), while DMF/salts stay in water.

-

Crystallization (Polishing):

-

Concentrate the EtOAc layer.[2]

-

Add Heptane (Anti-solvent) slowly at 50°C.

-

Cool to 0°C. The solubility drop (driven by the temperature dependence of the Bromine/Thio interactions) will force crystallization.

-

Visualizing the Process Logic

Caption: Optimized purification workflow leveraging the differential solubility of the target compound in EtOAc (solvent) vs. Heptane (anti-solvent).

References

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(4), 723-729. (Cited for Thermodynamic Modeling Methodology).

- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

pKa values and basicity of 3-bromo-4-(methylthio)pyridine nitrogen

An In-Depth Technical Guide to the pKa and Basicity of the 3-Bromo-4-(methylthio)pyridine Nitrogen

Introduction: The Critical Role of pKa in Drug Discovery

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates the degree of ionization of a molecule at a given pH, which in turn governs critical pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, protein binding, and ultimately, drug efficacy.[1][2] The pyridine scaffold is a ubiquitous heterocyclic motif in pharmaceuticals, and understanding how its basicity is modulated by various substituents is paramount for rational drug design.

This technical guide provides a comprehensive analysis of the factors influencing the basicity of the nitrogen atom in 3-bromo-4-(methylthio)pyridine. We will dissect the intricate interplay of electronic effects exerted by the bromo and methylthio substituents, provide a reasoned estimation of the compound's pKa, and present both theoretical and practical methodologies for its precise determination. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular property.

Theoretical Framework: Deconstructing Substituent Effects on Pyridine Basicity

The basicity of pyridine arises from the lone pair of electrons on its sp²-hybridized nitrogen atom, which is available for protonation.[3][4] The pKa of the parent pyridine molecule is approximately 5.2.[3] The introduction of substituents onto the ring can dramatically alter the electron density on this nitrogen, thereby increasing or decreasing its basicity. These modifications are primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.[5][6]

-

Inductive Effect (I): This effect involves the polarization of sigma (σ) bonds due to electronegativity differences between atoms.[7][8] Electron-withdrawing groups (-I effect) pull electron density away from the ring, destabilizing the conjugate acid and thus decreasing basicity (lower pKa). Conversely, electron-donating groups (+I effect) push electron density into the ring, stabilizing the conjugate acid and increasing basicity (higher pKa).[6][7]

-

Resonance (Mesomeric) Effect (M): This effect describes the delocalization of pi (π) electrons across the aromatic system.[7] Electron-donating groups (+M effect) delocalize their lone pairs into the ring, increasing electron density, especially at the ortho and para positions. Electron-withdrawing groups (-M effect) pull π-electron density out of the ring. The resonance effect's influence on the nitrogen's basicity is highly dependent on the substituent's position (ortho, meta, or para).[6]

Analysis of Substituents in 3-Bromo-4-(methylthio)pyridine

To predict the basicity of 3-bromo-4-(methylthio)pyridine, we must evaluate the combined electronic contributions of both the 3-bromo and the 4-methylthio groups.

-

The 3-Bromo Group:

-

-I Effect (Dominant): Bromine is a highly electronegative halogen, exerting a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density throughout the pyridine ring, including on the nitrogen atom, which leads to a substantial decrease in basicity.[3][7]

-

+M Effect (Minor): While bromine possesses lone pairs that can participate in resonance, for halogens, the strong -I effect overwhelmingly dominates the weaker +M effect.[6][7] Its position at the meta-position (C3) further minimizes its resonance interaction with the ring nitrogen.

-

-

The 4-(Methylthio) Group (-SMe):

-

+M Effect (Dominant): The sulfur atom of the methylthio group has lone pairs of electrons that can be donated into the aromatic ring via resonance. Being in the para position (C4) relative to the nitrogen, this +M effect directly increases the electron density on the nitrogen atom, thereby stabilizing the protonated form and increasing basicity.[5][6]

-

-I Effect (Minor): Sulfur is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect. However, this effect is significantly outweighed by the powerful +M effect.

-

Net Electronic Influence and pKa Estimation

The final basicity of the molecule is a delicate balance of these competing forces. The 3-bromo group acts as a strong base-weakening substituent, while the 4-methylthio group is a potent base-strengthening substituent.

To formulate an estimate, we can compare it to related structures:

| Compound | pKa of Conjugate Acid | Primary Electronic Effect(s) Influencing Basicity |

| Pyridine | ~5.2[3] | Baseline |

| 3-Bromopyridine | ~2.9 | Strong -I effect from bromine significantly reduces basicity. |

| 4-Methylpyridine | ~6.0 | +I effect from the methyl group increases basicity.[3] |

| 3-Bromo-4-methylpyridine | ~3.5 (Predicted)[9] | Strong -I from bromine is partially offset by the +I from methyl. |

While no experimental value for 4-(methylthio)pyridine was found, the +M effect of the -SMe group is stronger than the +I effect of a methyl group. Therefore, the 4-SMe group will increase basicity more than a 4-methyl group. The final pKa of 3-bromo-4-(methylthio)pyridine will be lower than that of pyridine due to the bromine's dominant -I effect, but higher than that of 3-bromopyridine due to the compensating +M effect of the 4-methylthio group. A predicted pKa for the closely related 3-bromo-4-methylpyridine is 3.54.[9] Given the stronger electron-donating nature of the -SMe group compared to a methyl group, the pKa of our target molecule is likely to be slightly higher, falling within an estimated range of 3.6 to 4.2 .

Methodologies for Accurate pKa Determination

While theoretical estimation provides valuable insight, precise pKa values must be determined experimentally. Two robust methods are prevalent in the field: potentiometric titration and UV-Vis spectrophotometry. For computational chemists, several in-silico methods also offer predictive power.

Experimental Approaches

-

Potentiometric Titration: This is widely regarded as the gold-standard method for pKa determination due to its precision and simplicity.[10][11] The method involves the gradual addition of a standardized titrant (an acid, in this case) to a solution of the analyte. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the resulting titration curve as the pH value at which half of the analyte has been protonated (the half-equivalence point).[12][13]

-

UV-Vis Spectrophotometry: This technique is applicable when the protonated and neutral forms of the molecule exhibit different ultraviolet or visible light absorption spectra, which requires a chromophore near the site of ionization.[10][14] Absorbance is measured for a series of solutions with identical analyte concentrations but buffered at different, precisely known pH values. Plotting absorbance versus pH generates a sigmoidal curve, and the pKa corresponds to the pH at the inflection point of this curve.[15]

Computational Approaches

For high-throughput screening or when a physical sample is unavailable, computational methods can provide useful pKa predictions. These methods, which include approaches based on Density Functional Theory (DFT) and semi-empirical methods like PM6, calculate the pKa by determining the free energy of the protonation reaction, often using a thermodynamic cycle.[1][16][17][18] While powerful, these predictions typically have an accuracy of ±0.5 to 1.0 pKa units and should be validated experimentally where possible.[16][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

This section provides a detailed, self-validating protocol for determining the pKa of 3-bromo-4-(methylthio)pyridine.

I. Materials and Reagents

-

Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual Class A burette (10 mL)

-

Magnetic stirrer and stir bar

-

Temperature probe or water bath for temperature control (25 ± 0.5 °C)

-

Analytical balance

-

-

Reagents:

-

3-bromo-4-(methylthio)pyridine sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

High-purity, CO₂-free deionized water

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

-

II. Step-by-Step Procedure

-

pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers that bracket the expected pKa (e.g., pH 4.01 and 7.00).[12] Ensure the temperature compensation is set to the experimental temperature (25 °C).

-

Analyte Solution Preparation:

-

Accurately weigh an appropriate amount of 3-bromo-4-(methylthio)pyridine to prepare a ~1 mM solution (e.g., 20 mL).

-

Dissolve the sample in CO₂-free deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[12] This minimizes fluctuations in activity coefficients.

-

-

Titration Setup:

-

Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode and temperature probe into the solution, ensuring they do not contact the stir bar.

-

Gently purge the solution with an inert gas like nitrogen for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[12][13]

-

-

Titration Execution:

-

Since the analyte is a weak base, it will first be fully protonated with a slight excess of standardized 0.1 M HCl.

-

The resulting acidic solution is then back-titrated with standardized 0.1 M NaOH.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). Near the equivalence point, where the pH changes rapidly, reduce the increment size to obtain a well-defined curve.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point (V_eq) from the inflection point of the titration curve. This can be done visually or more accurately by finding the maximum of the first derivative plot (ΔpH/ΔV vs. V).

-

Calculate the half-equivalence point volume (V_half = V_eq / 2).

-

The pKa of the conjugate acid is the pH value on the titration curve corresponding to the half-equivalence point volume.[12]

-

Conclusion

The basicity of the nitrogen in 3-bromo-4-(methylthio)pyridine is a textbook example of competitive electronic effects in medicinal chemistry. The final pKa value results from a push-pull dynamic between the potent, base-weakening inductive withdrawal of the 3-bromo substituent and the strong, base-strengthening resonance donation from the 4-methylthio group. Our analysis leads to a pKa estimation in the range of 3.6 to 4.2, indicating a significantly weaker base than pyridine but a stronger base than 3-bromopyridine. For drug development professionals, obtaining a precise, experimental pKa value through a robust method like potentiometric titration is not merely an academic exercise; it is an essential step in building the comprehensive physicochemical profile required to advance a compound toward clinical candidacy.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Yalcin, B., & Atalay, T. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 514-520. Available from: [Link]

-

Heifetz, A., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. Journal of Chemical Information and Modeling, 56(6), 1134-1144. Available from: [Link]

-

ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Available from: [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. Available from: [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Available from: [Link]

-

Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. Available from: [Link]

-

Senthilkumar, K. (2017). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 5(3), 94-98. Available from: [Link]

-

Seybold, P. G., & Geremia, K. L. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(19), 11846. Available from: [Link]

-

Chiappe, C., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Organic Chemistry, 75(11), 3627-3632. Available from: [Link]

-

Chiappe, C., et al. (2010). Basicity of pyridine and some substituted pyridines in ionic liquids. The Journal of Organic Chemistry, 75(11), 3627-3632. Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441-4444. Available from: [Link]

-

Dehghani, H., et al. (2009). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Journal of Molecular Structure: THEOCHEM, 912(1-3), 85-91. Available from: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Available from: [Link]

-

Chiappe, C., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Organic Chemistry, 75(11), 3627-3632. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Available from: [Link]

-

Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s514-s521. Available from: [Link]

-

eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

-

Al-Ahmary, K. M., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6, 965-974. Available from: [Link]

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available from: [Link]

- Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

Wikipedia. Pyridine. Available from: [Link]

-

University of Calgary. resonance and induction tutorial. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. scribd.com [scribd.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. 3-Bromo-4-methylpyridine CAS#: 3430-22-6 [m.chemicalbook.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 16. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peerj.com [peerj.com]

- 18. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. optibrium.com [optibrium.com]

The Thio-Chameleon: Leveraging the Methylthio Group in Pyridine Functionalization

Executive Summary

In the landscape of heterocyclic drug design, the methylthio group (-SMe) represents a unique "chameleon" substituent. Unlike its oxygen analogue (-OMe), which is a dominant

This guide analyzes the electronic perturbation of the pyridine ring by the -SMe group. We explore how the mismatch between Sulfur

Theoretical Framework: Electronic Deconstruction

To predict reactivity, we must first quantify the electronic vectors. The -SMe group exerts two opposing effects on the electron-deficient pyridine ring:

-

Inductive Withdrawal (

): Sulfur is more electronegative than carbon ( -

Resonance Donation (

): The lone pair on sulfur can donate into the

Quantitative Analysis (Hammett Parameters)

The "dual nature" is best visualized through Hammett substituent constants. Note the difference between

| Substituent | Electronic Interpretation | ||

| -SMe | 0.00 | 0.15 | Electronic Neutrality in Para; Inductive Withdrawal in Meta. |

| -OMe | -0.27 | 0.12 | Strong Donor ( |

| -Me | -0.17 | -0.07 | Weak Donor (Hyperconjugation). |

| -Cl | 0.23 | 0.37 | Weak Acceptor ( |

Data Source: Hansch, C., et al. Chem. Rev. 1991.

Key Insight: In the para position, the weak

Visualization of Electronic Vectors

The following diagram illustrates the orbital mismatch and the resulting electronic vectors.

Caption: Vector analysis of -SMe electronic effects. Note the inefficient 3p-2p overlap reducing resonance donation.

Reactivity Profile & Regioselectivity[1]

Directed Ortho Metalation (DoM)

The -SMe group is a competent Directed Metalation Group (DMG) . While less powerful than a carbamate or amide, it is superior to a simple alkyl group.

-

Mechanism: The sulfur lone pair coordinates with the lithium aggregate (Complex Induced Proximity Effect - CIPE), directing deprotonation to the ortho position.

-

Regioselectivity: For 2-(methylthio)pyridine, lithiation occurs predominantly at C3 .

-

Warning: Unlike benzene derivatives, 2-SMe-pyridine is prone to nucleophilic attack by alkyllithiums at C6 (addition-elimination) if temperatures are not strictly controlled (

C is mandatory).

Electrophilic Aromatic Substitution (EAS)

Pyridine is naturally deactivated. The -SMe group, being weakly activating (or neutral), does not sufficiently activate the ring for mild EAS. However, under forcing conditions (e.g., nitration), the -SMe group directs ortho/para relative to itself, overruling the meta-directing nature of the ring nitrogen if the nitrogen is not protonated.

-

Scenario: Nitration of 2-(methylthio)pyridine.

-

Outcome: Major product is 5-nitro-2-(methylthio)pyridine (para to SMe, beta to N).

The "Safety Catch": Nucleophilic Aromatic Substitution ( )

This is the most powerful application in drug discovery. The -SMe group is stable to many conditions but can be "activated" by oxidation.

-

State 1 (-SMe): Poor leaving group. Stable to nucleophiles.

-

State 2 (-SO

Me): Excellent leaving group (comparable to -F or -NO -

Strategy: Introduce -SMe early, diversify the molecule, oxidize to sulfone, and displace with a final nucleophile (amine/alkoxide).

Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)pyridine via

Use Case: Introduction of the SMe handle.

-

Setup: Charge a 3-neck flask with 2-chloropyridine (10.0 mmol) and DMF (20 mL).

-

Reagent: Add Sodium Thiomethoxide (NaSMe) (1.1 equiv, 11.0 mmol).

-

Note: NaSMe is hygroscopic; handle under

.

-

-

Reaction: Heat to 80°C for 4 hours. Monitor by TLC (2-chloropyridine is UV active; product is distinct).

-

Workup: Dilute with water (50 mL), extract with EtOAc (3x). Wash organics with brine to remove DMF.

-

Yield: Expect >90%. The product is a pale yellow oil.

Protocol B: Directed Ortho Metalation (C3-Functionalization)

Use Case: Installing an electrophile at C3.

-

Reagent Prep: In a flame-dried flask under Argon, dissolve 2-(methylthio)pyridine (1.0 equiv) in anhydrous THF (0.2 M).

-

Base: Cool to -78°C (Dry ice/acetone). Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise.

-

Expert Tip: Do NOT use n-BuLi directly. n-BuLi acts as a nucleophile and will attack C6. LiTMP is a non-nucleophilic base.

-

-

Lithiation: Stir at -78°C for 1 hour. The solution typically turns deep red/orange.

-

Quench: Add electrophile (e.g., Iodine, DMF, or aldehyde) (1.2 equiv).

-

Warm: Allow to warm to RT over 2 hours.

-

Workup: Quench with sat.

.[1] Extract with DCM.

Protocol C: The "Safety Catch" Activation (Oxidation to Sulfone)

Use Case: Converting the handle into a leaving group.

-

Substrate: Dissolve the SMe-pyridine derivative in MeOH/H

O (1:1). -

Oxidant: Add Oxone® (Potassium peroxymonosulfate) (1.5 equiv for sulfone).

-

Alternative: mCPBA in DCM can be used, but Oxone is greener and easier to work up.

-

-

Reaction: Stir at RT for 2-4 hours.

-

Isolation: Filter off the white precipitate (potassium salts). Concentrate the filtrate. The sulfone is usually a white crystalline solid.

-

Displacement: The resulting sulfone can now be displaced by amines in DMSO at 60-80°C.

Strategic Workflow Visualization

The following diagram maps the strategic utility of the SMe group in a drug discovery campaign, highlighting the "Safety Catch" methodology.

Caption: The "Safety Catch" workflow: SMe serves as a stable handle for lithiation (Path A) before activation as a leaving group (Path B).

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

- Clayden, J. (2002).Organolithiums: Selectivity for Synthesis. Pergamon.

- Bunnelle, W. H., et al. (1990). Nucleophilic Aromatic Substitution of Sulfones. Journal of Organic Chemistry, 55, 768.

-

Schlosser, M. (2005). The 2×3 Isomer "Puzzle" of Pyridines. Angewandte Chemie International Edition, 44(3), 376-393.

Sources

CAS number and synonyms for Pyridine, 3-bromo-4-(methylthio)-

Technical Whitepaper: Pyridine, 3-bromo-4-(methylthio)- Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic synthesis for drug discovery, Pyridine, 3-bromo-4-(methylthio)- (CAS 82257-12-3 ) serves as a high-value "bifunctional linchpin." Its utility stems from the electronic differentiation between the 3-position bromine and the 4-position methylthio group. This guide outlines the physicochemical profile, validated synthesis routes, and the strategic application of this scaffold in generating library diversity for kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is characterized by a pyridine core substituted with a bromine atom at the meta position (C3) and a methylthio group at the para position (C4). This specific arrangement creates a "push-pull" electronic system that allows for sequential, selective functionalization.

| Parameter | Technical Specification |

| CAS Number | 82257-12-3 |

| IUPAC Name | 3-Bromo-4-(methylsulfanyl)pyridine |

| Common Synonyms | 3-Bromo-4-(methylthio)pyridine; 3-Bromo-4-thiomethylpyridine |

| Molecular Formula | C₆H₆BrNS |

| Molecular Weight | 204.09 g/mol |

| Physical State | Pale yellow to brown oil (tends to solidify upon cooling) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Key Reactivity | C3-Br (Suzuki/Buchwald coupling); C4-SMe (Oxidation to Sulfone/Sulfoxide) |

Part 2: Synthetic Architecture

The synthesis of 3-bromo-4-(methylthio)pyridine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the varying electrophilicity of the pyridine ring carbons.

Mechanism of Action

The precursor, 3-bromo-4-chloropyridine (CAS 36953-42-1), possesses two halogens.[1] However, the chlorine at the C4 position is significantly more activated toward nucleophilic attack than the C3 bromine. This is due to the resonance stabilization of the Meisenheimer intermediate facilitated by the para-nitrogen atom. The C3 position (meta to N) does not benefit from this direct resonance stabilization, rendering the bromine relatively inert to SₙAr conditions, preserving it for later transition-metal catalyzed cross-coupling.

Synthesis Protocol

Reagents: 3-Bromo-4-chloropyridine, Sodium Thiomethoxide (NaSMe), THF or DMF.

-

Preparation: Charge a reaction vessel with 3-bromo-4-chloropyridine (1.0 eq) dissolved in anhydrous THF or DMF.

-

Addition: Cool to 0°C. Slowly add Sodium Thiomethoxide (1.1 eq) to control the exotherm.

-

Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of the chloro-precursor.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine to remove residual DMF/salts. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Figure 1: Selective SₙAr synthesis pathway preserving the C3-Bromine handle.

Part 3: Reactivity & Functionalization Strategy

The true value of CAS 82257-12-3 lies in its Orthogonal Reactivity . It allows medicinal chemists to modify the C3 and C4 positions independently using distinct chemical triggers.

Strategy A: C3-Functionalization (Carbon-Carbon Bond Formation)

The bromine atom remains intact during the SₙAr synthesis. It is an excellent handle for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Introduction of amines at the C3 position.

Strategy B: C4-Activation (The "Masked" Leaving Group)

The methylthio (-SMe) group is robust against basic coupling conditions but can be activated by oxidation.

-

Oxidation: Treatment with m-CPBA or Oxone converts the sulfide (-SMe) to a sulfoxide (-SOMe) or sulfone (-SO₂Me).

-

Displacement: The sulfone is a highly labile leaving group, allowing a second SₙAr reaction with amines, alkoxides, or thiols to introduce diversity at the C4 position.

Figure 2: Divergent synthesis workflows enabling independent modification of C3 and C4 positions.

Part 4: Drug Discovery Applications

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., p38 MAP kinase, EGFR) require a pyridine core with specific hydrophobic and hydrogen-bonding motifs.

-

The C3-Aryl group (installed via Suzuki) often occupies the hydrophobic pocket of the ATP binding site.

-

The C4-Substituent (modified via Sulfone displacement) can be tailored to interact with the solvent-exposed region or the hinge region of the kinase.

Fused Heterocycle Synthesis

This molecule is a precursor for Thieno[2,3-c]pyridines .

-

Mechanism: If an aldehyde or ketone functionality is introduced at the C3 position (e.g., via lithiation/formylation or Heck reaction), the C4-thiomethyl group can undergo cyclization to form a bicyclic system, which is a bioisostere for indole and quinoline scaffolds.

Part 5: Safety & Handling (SDS Summary)

As a halogenated pyridine derivative, standard safety protocols for organic synthesis apply.[2]

-

Hazards:

-

Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). The thioether is susceptible to slow oxidation by air over long periods; store in amber vials.

-

Odor: Like most organic sulfides, this compound may have a disagreeable, garlic-like odor. Use only in a well-ventilated fume hood.

References

-

ChemicalBook. (2025). 3-bromo-4-methylthio-pyridine CAS 82257-12-3 Technical Data. Retrieved from

-

GuideChem. (2025). Synthesis and Properties of Pyridine Derivatives. Retrieved from

-

PubChem. (2025).[3] 3-Bromo-4-chloropyridine (Precursor Data). National Library of Medicine. Retrieved from

-

Organic Syntheses. (Various). General procedures for Nucleophilic Aromatic Substitution on Pyridines. (Contextual grounding for SₙAr mechanism). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-4-(methylthio)pyridine

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules. The ability to precisely install amino groups onto the pyridine ring is therefore of paramount importance for generating compound libraries and optimizing drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods due to its broad substrate scope and functional group tolerance.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 3-bromo-4-(methylthio)pyridine, a substrate of interest due to the presence of a potentially coordinating methylthio group. We will delve into the critical reaction parameters, potential challenges, and robust starting protocols to enable researchers to successfully synthesize a variety of 3-amino-4-(methylthio)pyridine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4][5] The key steps are:

-

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (3-bromo-4-(methylthio)pyridine) to a Pd(0) complex, forming a Pd(II) intermediate.[2][3]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate.[1][3]

-

Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for the Controlled Oxidation of 3-bromo-4-(methylthio)pyridine

Introduction

The oxidation of thioethers to sulfoxides and sulfones represents a fundamental transformation in organic synthesis, yielding functional groups with profound implications in medicinal chemistry and drug development. Sulfoxides and sulfones are prevalent motifs in a multitude of pharmaceuticals, where they serve as key pharmacophores, enhance solubility, and modulate metabolic stability. This guide provides a detailed technical overview and actionable protocols for the selective oxidation of 3-bromo-4-(methylthio)pyridine, a heterocyclic building block, into its corresponding sulfoxide, 3-bromo-4-(methylsulfinyl)pyridine, and sulfone, 3-bromo-4-(methylsulfonyl)pyridine.

These protocols are designed for researchers and scientists engaged in small molecule synthesis and drug discovery, offering a robust framework grounded in established chemical principles. We will explore two distinct methodologies, leveraging common and effective oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA) for selective sulfoxide formation and Oxone® for complete conversion to the sulfone.

Core Principles & Mechanistic Overview

The oxidation of a thioether proceeds via a stepwise mechanism involving the nucleophilic sulfur atom and an electrophilic oxygen donor from an oxidizing agent. The sulfur atom's lone pair of electrons attacks the peroxide bond of the oxidant, leading to the formation of a sulfoxide intermediate. This sulfoxide can then undergo a second oxidation under more forcing conditions to yield the corresponding sulfone.

The key to achieving selectivity between the sulfoxide and sulfone lies in the careful control of reaction parameters. Thioethers are significantly more nucleophilic and thus more readily oxidized than their corresponding sulfoxides.[1] Therefore, selective formation of the sulfoxide is achieved by using a slight excess (1.1-1.2 equivalents) of the oxidizing agent at low temperatures, which disfavors the second, slower oxidation step.[2][3] Conversely, complete oxidation to the sulfone is accomplished by employing a stoichiometric excess (≥2.2 equivalents) of a powerful oxidant at ambient or elevated temperatures, ensuring the full conversion of both the starting thioether and the intermediate sulfoxide.[2]

Caption: General pathway for the stepwise oxidation of a thioether.

Application Note 1: Selective Oxidation to 3-bromo-4-(methylsulfinyl)pyridine (Sulfoxide)

Objective: To provide a reliable, high-yield protocol for the selective oxidation of 3-bromo-4-(methylthio)pyridine to 3-bromo-4-(methylsulfinyl)pyridine, minimizing over-oxidation to the sulfone.

Causality Behind Experimental Choices

-

Oxidizing Agent (m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available peroxyacid that is highly effective for thioether oxidation.[4] Its reactivity can be precisely modulated by temperature. Using a slight excess (1.1-1.2 equivalents) ensures complete consumption of the starting material while minimizing the potential for the second oxidation to the sulfone.[2]

-

Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the substrate and m-CPBA. Its low boiling point also facilitates easy removal during work-up.

-

Temperature (0°C to -78°C): The rate of the second oxidation (sulfoxide to sulfone) is significantly slower than the first (thioether to sulfoxide). Conducting the reaction at low temperatures (e.g., in an ice bath or a dry ice/acetone bath) dramatically increases the selectivity for the sulfoxide product by kinetically disfavoring the over-oxidation pathway.[3]

-

Work-up Procedure: The work-up is designed to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA. An aqueous solution of sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct, while sodium thiosulfate (Na₂S₂O₃) can be used to quench any remaining oxidant.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-(methylthio)pyridine (1.0 eq.). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. For more sensitive substrates or to maximize selectivity, a temperature of -78°C (dry ice/acetone bath) can be used.[3]

-

Addition of Oxidant: In a separate flask, dissolve m-CPBA (77% purity, 1.1 eq.) in DCM. Slowly add the m-CPBA solution dropwise to the stirred substrate solution over 15-20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. The sulfoxide product will be more polar (lower Rƒ) than the starting thioether.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). To quench any excess peroxide, a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be added until a starch-iodide paper test is negative.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-